Tasipeptin A
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Overview
Description
Tasipeptin A is a natural product found in Symploca with data available.
Scientific Research Applications
Cytotoxic Properties and Structural Analysis
Tasipeptin A, along with Tasipeptin B, has been identified as a cytotoxic depsipeptide isolated from the marine cyanobacterium Symploca sp. These compounds were found to be cytotoxic toward KB cells, demonstrating significant anti-cancer potential. The study conducted by Williams et al. (2003) detailed the structure of this compound through spectroscopic techniques and provided insights into its cytotoxic properties (Williams et al., 2003).
Oncolytic Drug Development
Tasidotin, an oncolytic drug in phase II clinical trials, is a peptide analog of the antimitotic depsipeptide dolastatin 15, related to this compound. This research by Bai et al. (2009) elaborates on the intracellular activation and deactivation of Tasidotin, correlating these processes with its cytotoxic effects. This study provides a foundational understanding of how this compound analogs can be used in cancer therapy (Bai et al., 2009).
Properties
Molecular Formula |
C45H71N7O10 |
---|---|
Molecular Weight |
870.1 g/mol |
IUPAC Name |
(2S)-N-[(2S,5S,8S,11R,12S,15S,18S,21R)-5-benzyl-21-hydroxy-4,11-dimethyl-2,15-bis(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-(butanoylamino)-3-methylbutanamide |
InChI |
InChI=1S/C45H71N7O10/c1-12-16-34(53)48-36(26(6)7)41(57)50-38-28(10)62-45(61)37(27(8)9)49-40(56)32(23-29-17-14-13-15-18-29)51(11)44(60)33(22-25(4)5)52-35(54)20-19-30(43(52)59)46-39(55)31(21-24(2)3)47-42(38)58/h13-15,17-18,24-28,30-33,35-38,54H,12,16,19-23H2,1-11H3,(H,46,55)(H,47,58)(H,48,53)(H,49,56)(H,50,57)/t28-,30+,31+,32+,33+,35-,36+,37+,38+/m1/s1 |
InChI Key |
RUCVBGWUPBXPNT-LHBJIRMKSA-N |
Isomeric SMILES |
CCCC(=O)N[C@@H](C(C)C)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H](N2[C@@H](CC[C@@H](C2=O)NC(=O)[C@@H](NC1=O)CC(C)C)O)CC(C)C)C)CC3=CC=CC=C3)C(C)C)C |
Canonical SMILES |
CCCC(=O)NC(C(C)C)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)C(N2C(CCC(C2=O)NC(=O)C(NC1=O)CC(C)C)O)CC(C)C)C)CC3=CC=CC=C3)C(C)C)C |
Synonyms |
tasipeptin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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